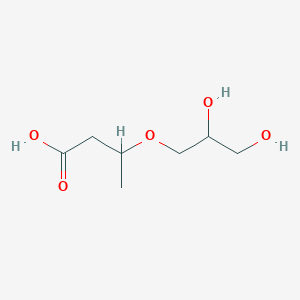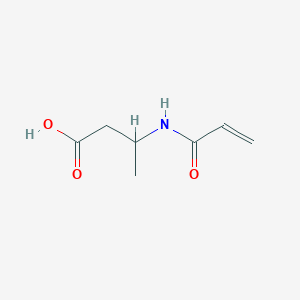![molecular formula C19H26O7 B12576887 Butanoic acid, 4,4'-[(2-formyl-1,3-phenylene)bis(oxy)]bis-, diethyl ester CAS No. 197589-71-2](/img/structure/B12576887.png)
Butanoic acid, 4,4'-[(2-formyl-1,3-phenylene)bis(oxy)]bis-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid, 4,4’-[(2-formyl-1,3-phenylene)bis(oxy)]bis-, diethyl ester is a chemical compound with the molecular formula C₁₉H₂₆O₇. It is known for its unique structure, which includes a butanoic acid backbone with two diethyl ester groups and a phenylene bis(oxy) linkage. This compound is used in various scientific research applications due to its distinctive chemical properties.
準備方法
The synthesis of Butanoic acid, 4,4’-[(2-formyl-1,3-phenylene)bis(oxy)]bis-, diethyl ester typically involves the esterification of butanoic acid derivatives with diethyl esters. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, and the process is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
化学反応の分析
Butanoic acid, 4,4’-[(2-formyl-1,3-phenylene)bis(oxy)]bis-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The phenylene bis(oxy) linkage allows for substitution reactions, where different functional groups can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted phenylene derivatives.
科学的研究の応用
Butanoic acid, 4,4’-[(2-formyl-1,3-phenylene)bis(oxy)]bis-, diethyl ester is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.
Industry: It is used in the production of polymers and other materials due to its reactive ester groups.
作用機序
The mechanism of action of Butanoic acid, 4,4’-[(2-formyl-1,3-phenylene)bis(oxy)]bis-, diethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release butanoic acid derivatives, which can then participate in metabolic pathways. The phenylene bis(oxy) linkage allows for interactions with enzymes and other proteins, influencing their activity and function.
類似化合物との比較
Similar compounds to Butanoic acid, 4,4’-[(2-formyl-1,3-phenylene)bis(oxy)]bis-, diethyl ester include:
- Butanoic acid, 4-(4-formyl-3-methoxyphenoxy)-, methyl ester
- 3,3’-[(2-formyl-1,3-phenylene)bis(oxy)]bisbutanoic acid These compounds share similar structural features but differ in their ester groups and substitution patterns. The uniqueness of Butanoic acid, 4,4’-[(2-formyl-1,3-phenylene)bis(oxy)]bis-, diethyl ester lies in its specific esterification and phenylene bis(oxy) linkage, which confer distinct chemical properties and reactivity.
特性
CAS番号 |
197589-71-2 |
|---|---|
分子式 |
C19H26O7 |
分子量 |
366.4 g/mol |
IUPAC名 |
ethyl 4-[3-(4-ethoxy-4-oxobutoxy)-2-formylphenoxy]butanoate |
InChI |
InChI=1S/C19H26O7/c1-3-23-18(21)10-6-12-25-16-8-5-9-17(15(16)14-20)26-13-7-11-19(22)24-4-2/h5,8-9,14H,3-4,6-7,10-13H2,1-2H3 |
InChIキー |
PRVBFBNXGMMPOE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCCOC1=C(C(=CC=C1)OCCCC(=O)OCC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(Butan-2-yl)oxy]-2,2,3-trimethylaziridine](/img/structure/B12576845.png)
![2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-6-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12576853.png)
![2-[4-(4-Formylphenoxy)butoxy]benzaldehyde](/img/structure/B12576861.png)
![N-[(4-Hydroxyphenyl)methyl]-N-(2-methylphenyl)benzamide](/img/structure/B12576879.png)

![Ethanedione, bis[4-[(4-fluorophenyl)ethynyl]phenyl]-](/img/structure/B12576888.png)

![2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-isopropylacetamide](/img/structure/B12576898.png)
![2'-Deoxy-5-({2-[2-(2,2,2-trifluoroacetamido)ethoxy]ethoxy}methyl)cytidine](/img/structure/B12576905.png)
![3-[(Dec-9-en-1-yl)oxy]propane-1,2-diol](/img/structure/B12576909.png)

